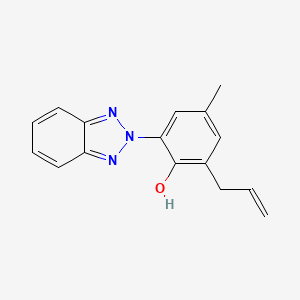

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(benzotriazol-2-yl)-4-methyl-6-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-3-6-12-9-11(2)10-15(16(12)20)19-17-13-7-4-5-8-14(13)18-19/h3-5,7-10,20H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKONWVIRECCMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352806 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170-39-0 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a prominent member of the hydroxyphenyl benzotriazole (HBT) class of ultraviolet (UV) absorbers. HBTs are critical additives in the polymer and coatings industries, prized for their ability to dissipate harmful UV radiation as thermal energy, thereby preventing photodegradation of materials.[1][2] This document, intended for researchers and drug development professionals, elucidates the core chemical principles, step-by-step experimental protocols, and critical process considerations for the successful laboratory-scale synthesis of this compound. We will explore the mechanistic underpinnings of the key reaction steps—azo coupling and reductive cyclization—and provide practical insights into purification and handling.

Introduction and Significance

This compound (CAS No: 2170-39-0) is a specialized UV stabilizer.[3] Its molecular structure, featuring a phenolic group and a benzotriazole moiety, is engineered for high photostability. The intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring is central to its function, enabling an efficient excited-state intramolecular proton transfer (ESIPT) mechanism for energy dissipation. The allyl (2-propenyl) group offers a site for covalent bonding into polymer matrices, enhancing the stabilizer's longevity and preventing leaching.[3] This guide provides the foundational knowledge for synthesizing this molecule, a process rooted in classical diazonium chemistry.

Retrosynthetic Analysis and Pathway Overview

The synthesis of hydroxyphenyl benzotriazoles is a well-established process that proceeds through a two-stage pathway. The core strategy involves the construction of a 2-(2-nitrophenylazo)phenol intermediate, followed by a reductive cyclization to form the final benzotriazole ring system.

-

Azo Coupling: The synthesis begins with the diazotization of 2-nitroaniline. The resulting diazonium salt is a potent electrophile that reacts with the electron-rich aromatic ring of 4-methyl-6-(2-propenyl)phenol (also known as 2-allyl-4-methylphenol) in an electrophilic aromatic substitution reaction. This yields the key azo intermediate.

-

Reductive Cyclization: The nitro group of the azo intermediate is then selectively reduced to an amine. This new amino group undergoes a spontaneous intramolecular condensation with the azo linkage, eliminating water and forming the stable, aromatic benzotriazole heterocycle.

The overall synthetic workflow can be visualized as follows:

Caption: High-level overview of the two-stage synthesis pathway.

Mechanistic Insights: The "Why" Behind the Protocol

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Stage 1: The Azo Coupling Reaction

-

Diazotization: This reaction converts the weakly nucleophilic primary amine of 2-nitroaniline into an excellent leaving group (N₂). In the presence of a strong acid like HCl, nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂), protonates to form the nitrosonium ion (NO⁺). This powerful electrophile is attacked by the amine, and subsequent dehydration steps yield the 2-nitrobenzenediazonium salt.

-

Causality: The reaction is performed at 0-5 °C because diazonium salts are notoriously unstable. At higher temperatures, they readily decompose, losing N₂ gas and forming highly reactive aryl cations, leading to unwanted side products and reduced yield.

-

-

Electrophilic Aromatic Substitution: The phenol starting material is deprotonated with a base (e.g., NaOH) to form the sodium phenoxide salt. This step is crucial as the phenoxide ion (-O⁻) is a much stronger activating group than the hydroxyl group (-OH), dramatically increasing the nucleophilicity of the aromatic ring. The diazonium salt then attacks the position ortho to the powerful hydroxyl activator and para to the methyl group, leading to the desired regiochemistry.

-

Causality: Precise pH control is essential during the coupling. An overly acidic environment will protonate the phenoxide, deactivating the ring, while an excessively basic condition can cause the diazonium salt to convert into a non-electrophilic diazotate isomer.

-

Stage 2: Reductive Intramolecular Cyclization

This is the key step where the benzotriazole ring is formed. The process begins with the reduction of the nitro group on the phenylazo moiety to a primary amine.

-

Reduction: A variety of reducing agents can be employed. Sodium dithionite (Na₂S₂O₄) is a common choice for its effectiveness in aqueous or alcoholic media. Alternatively, catalytic hydrogenation or transfer hydrogenation using hydrazine hydrate in the presence of a catalyst like Palladium on Carbon (Pd/C) can be used for a cleaner reaction.

-

Causality: The choice of reducing agent depends on the substrate's sensitivity and desired process conditions. Dithionite is cost-effective but may require more rigorous purification, whereas catalytic methods are cleaner but involve handling flammable hydrogen gas or pyrophoric catalysts.

-

-

Cyclization: Once the nitro group is reduced to an amine, the molecule spontaneously undergoes an intramolecular cyclization. The newly formed amino group acts as a nucleophile, attacking the nitrogen atom of the azo bond that is further from the phenol ring. A subsequent tautomerization and elimination of a water molecule results in the formation of the thermodynamically stable aromatic benzotriazole ring. This reaction is often driven to completion by heating.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for synthesizing HBTs.[4] Researchers must conduct their own risk assessments and optimize conditions for their specific laboratory setup. All operations should be performed in a well-ventilated fume hood.

Part A: Synthesis of 2-(2-nitrophenylazo)-4-methyl-6-(2-propenyl)phenol (Intermediate)

Reagents & Materials:

-

2-Nitroaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

4-methyl-6-(2-propenyl)phenol

-

Sodium Hydroxide (NaOH)

-

Ice

-

Deionized Water

-

Beakers, magnetic stirrer, dropping funnel, Buchner funnel

Procedure:

-

Diazotization: In a 250 mL beaker, prepare a solution of 2-nitroaniline (e.g., 0.05 mol) in a mixture of concentrated HCl (e.g., 15 mL) and water (e.g., 25 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.052 mol in 15 mL water) dropwise. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt solution is complete when the solution gives a positive test with starch-iodide paper.

-

Phenol Coupling: In a separate 500 mL beaker, dissolve 4-methyl-6-(2-propenyl)phenol (e.g., 0.05 mol) in an aqueous solution of sodium hydroxide (e.g., 0.1 mol in 100 mL water). Cool this solution to 5-10 °C.

-

Slowly add the cold diazonium salt solution from Step 2 to the stirred phenoxide solution from Step 3. A colored precipitate (typically red or orange) of the azo compound should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Dry the product in a vacuum oven at a low temperature (e.g., 50-60 °C).

Part B: Synthesis of this compound

Reagents & Materials:

-

Azo intermediate from Part A

-

Sodium Dithionite (Na₂S₂O₄) or Hydrazine Hydrate and 5% Pd/C

-

Ethanol or Methanol

-

Round-bottom flask, reflux condenser, heating mantle

Procedure (Using Sodium Dithionite):

-

Reaction Setup: Suspend the dried azo intermediate (e.g., 0.04 mol) in a suitable solvent like ethanol (e.g., 200 mL) in a round-bottom flask equipped with a reflux condenser.

-

Reduction: Prepare a solution of sodium dithionite (e.g., 0.12 mol) in water. Add this solution portion-wise to the stirred suspension of the azo compound. The reaction is exothermic and may cause the solvent to reflux.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours. The color of the solution should change from deep red/orange to a much lighter yellow or pale brown, indicating the consumption of the azo compound.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture. For higher purity, column chromatography on silica gel may be employed. Treatment with activated charcoal can be used to remove colored impurities.[5]

Product Characterization & Data

The final product should be characterized to confirm its identity and purity.

| Property | Value | Source |

| CAS Number | 2170-39-0 | [3][6][7][8] |

| Molecular Formula | C₁₆H₁₅N₃O | [3][6][8] |

| Molecular Weight | 265.31 g/mol | [3][6][9] |

| Appearance | White to light yellow powder/crystal | [10] |

| Melting Point | 98-101 °C (lit.) | [3] |

| Solubility | Insoluble in water | [3] |

Spectroscopic Confirmation:

-

¹H NMR: Expect signals corresponding to the aromatic protons on both the benzotriazole and phenol rings, a singlet for the methyl group, vinyl protons and a methylene group for the propenyl substituent, and a broad singlet for the phenolic -OH proton.

-

Mass Spectrometry: The molecular ion peak should be observed at m/z 266.1288 [M+H]⁺.[6]

-

FTIR: Key stretches would include a broad O-H band (involved in H-bonding) around 3200-3500 cm⁻¹, aromatic C-H stretches, and C=C stretches for the aromatic rings and the propenyl group.

Safety and Handling

Professional laboratory safety practices are mandatory when synthesizing this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. When handling the compound as a dry powder, use an N95 respirator to prevent inhalation.[3]

-

Hazards: The compound is classified as a combustible solid.[3] Avoid creating dust. It may cause skin irritation or an allergic skin reaction. It is also noted as being very toxic to aquatic life with long-lasting effects.

-

Handling: Use only with adequate ventilation, such as in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

The synthesis of this compound is a robust and scalable process based on foundational organic chemistry principles. Success hinges on careful control of reaction parameters, particularly temperature during diazotization and pH during the coupling step. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can reliably produce this valuable UV stabilizer for further study and application development. This guide provides the necessary framework for achieving that goal, blending theoretical knowledge with practical, field-proven insights.

References

-

2-(2H-Benzotriazol-2-yl)-4-methylphenyl diphenylphosphinate . National Center for Biotechnology Information (NCBI), PubMed Central (PMC). [Link]

-

Safety data sheet according to Regulation (EC) No 1907/2006 . [Link]

-

(E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol . National Center for Biotechnology Information (NCBI). [Link]

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

2-2H-Benzotriazol-2-Yl-4-Methyl-6-2-Propenyl-Phenol . PharmaCompass.com. [Link]

- Processes for the preparation of benzotriazole uv absorbers.

-

Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration . National Center for Biotechnology Information (NCBI), PubMed Central (PMC). [Link]

-

2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol . National Center for Biotechnology Information (NCBI), PubMed Central (PMC). [Link]

-

Scheme-I: Synthesis of derivatives (2-6) . ResearchGate. [Link]

- Purification of benzotriazole.

Sources

- 1. 2-(2H-Benzotriazol-2-yl)-4-methylphenyl diphenylphosphinate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2H-苯并三唑-2-基)-4-甲基-6-(2-丙烯基)苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. WO2002012202A2 - Processes for the preparation of benzotriazole uv absorbers - Google Patents [patents.google.com]

- 5. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]

- 6. This compound | C16H15N3O | CID 735573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - 2-(3-Allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole, 2-Allyl-6-(2H-benzotriazol-2-yl)-p-cresol [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. 2-2H-Benzotriazol-2-Yl-4-Methyl-6-2-Propenyl-Phenol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. This compound | 2170-39-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Core Photophysics of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: A Technical Guide to its UV Absorption Mechanism

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the core mechanism behind the ultraviolet (UV) absorption capabilities of the benzotriazole-based UV absorber, 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol. The narrative delves into the sophisticated process of Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical phenomenon that underpins the exceptional photostability of this class of compounds. We will dissect the key structural features that facilitate this ultrafast, non-radiative decay pathway, effectively converting potentially harmful UV radiation into benign thermal energy. This document will further detail the advanced experimental and computational methodologies employed to characterize and validate this mechanism, offering a robust framework for researchers in materials science, polymer chemistry, and photoprotection.

Introduction: The Imperative for Advanced Photostabilization

In a multitude of applications, from the preservation of polymeric materials to the formulation of photoprotective agents, the mitigation of UV-induced degradation is of paramount importance. Benzotriazole-based UV absorbers represent a cornerstone of modern photostabilization technology. Their efficacy is rooted in a molecular design that allows for the efficient and harmless dissipation of absorbed UV energy. This guide focuses on a specific, yet representative, member of this class: this compound. Understanding the intricacies of its UV absorption mechanism is crucial for the rational design of next-generation photostabilizers with enhanced performance and longevity.

The Central Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of this compound and its congeners is primarily attributed to a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast and highly efficient mechanism allows the molecule to cycle through a series of states, ultimately dissipating the absorbed UV energy as heat without undergoing significant photochemical degradation.[1]

The ESIPT process can be broken down into the following key steps:

-

UV Photon Absorption and Excitation: The process begins with the absorption of a UV photon by the molecule in its ground electronic state (S₀). This absorption, typically in the UVA and UVB regions (around 300-400 nm), promotes the molecule to an excited electronic state (S₁).[2] For phenolic benzotriazoles, this excitation leads to a significant redistribution of electron density.

-

Ultrafast Intramolecular Proton Transfer: In the excited state, the phenolic proton becomes significantly more acidic, while one of the nitrogen atoms on the benzotriazole ring becomes more basic. This electronic rearrangement facilitates an extremely rapid, sub-picosecond transfer of the proton from the hydroxyl group to the nitrogen atom via a pre-existing intramolecular hydrogen bond. This transfer results in the formation of a transient, high-energy keto-tautomer.[3]

-

Non-Radiative Decay: The excited keto-tautomer is energetically unstable and rapidly decays back to its ground electronic state through non-radiative pathways, primarily internal conversion and vibrational relaxation. This is the crucial energy dissipation step, where the absorbed UV energy is converted into thermal energy (heat) and released into the surrounding molecular environment.[4]

-

Reverse Proton Transfer and Regeneration of the Ground State: Once in the ground state, the keto-tautomer is no longer stable, and a rapid reverse proton transfer occurs, regenerating the original enol form of the molecule. This completes the cycle, returning the molecule to its initial state, ready to absorb another UV photon.

This entire cycle occurs on an incredibly fast timescale (femtoseconds to picoseconds), allowing a single molecule to dissipate the energy of thousands of UV photons without undergoing chemical alteration.[3] This high degree of photostability is a defining characteristic of this class of UV absorbers.

Visualizing the ESIPT Mechanism

The following diagram illustrates the key stages of the Excited-State Intramolecular Proton Transfer (ESIPT) photocycle.

Caption: The ESIPT photocycle of a 2-(2-hydroxyphenyl)-2H-benzotriazole.

Experimental Characterization of the UV Absorption Mechanism

A suite of sophisticated spectroscopic techniques is employed to experimentally probe and validate the ESIPT mechanism in benzotriazole UV absorbers.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is fundamental to characterizing the primary function of these molecules – the absorption of UV radiation.

-

Objective: To determine the wavelength range of UV absorption and the molar absorptivity (a measure of how strongly the molecule absorbs light at a particular wavelength).

-

Expected Observations: Phenolic benzotriazoles typically exhibit strong absorption bands in the UVA and UVB regions of the electromagnetic spectrum, generally between 300 and 400 nm.[2] For instance, a closely related compound, 2-(2'-hydroxy-5'-methylphenyl)benzotriazole, shows absorption maxima around 301 nm and 341 nm in chloroform.[2]

Table 1: Illustrative Photophysical Absorption Data for a Phenolic Benzotriazole

| Compound Name (Trade Name) | CASRN | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| 2-(2H-Benzotriazol-2-yl)-4-methylphenol (Tinuvin P) | 2440-22-4 | Chloroform | 301, 341 | 16,150 (at 341 nm)[2] |

Fluorescence Spectroscopy and Quantum Yield Measurement

Fluorescence spectroscopy provides critical evidence for the efficiency of the non-radiative decay pathway.

-

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.

-

Expected Observations: Due to the highly efficient and rapid ESIPT process, the excited state is quenched before significant fluorescence can occur. Consequently, benzotriazole UV absorbers are expected to have a very low to negligible fluorescence quantum yield.[3] This is a key indicator that the absorbed energy is being dissipated through non-emissive channels.

Experimental Protocol: Fluorescence Quantum Yield Measurement (Comparative Method)

This protocol outlines a standard method for determining the fluorescence quantum yield.

Materials:

-

This compound

-

A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of these plots will be proportional to the fluorescence quantum yield.

-

Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (nX² / nST²) where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots for the sample and standard, respectively.

-

nX and nST are the refractive indices of the sample and standard solutions, respectively.

-

-

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful pump-probe technique that allows for the direct observation of the ultrafast dynamics of the excited states involved in the ESIPT process.

-

Objective: To detect the formation and decay of the transient excited enol and keto tautomers on the femtosecond to picosecond timescale.

-

Expected Observations: Upon excitation with an ultrashort laser pulse (the "pump"), the formation of the excited enol state and its subsequent rapid conversion to the excited keto tautomer can be monitored by a time-delayed "probe" pulse. The decay of the keto tautomer signal provides a direct measure of the lifetime of this transient species.

Experimental Workflow: Transient Absorption Spectroscopy

Caption: A simplified workflow for a transient absorption spectroscopy experiment.

Computational Modeling of the UV Absorption Mechanism

Computational chemistry provides invaluable insights into the electronic structure and potential energy surfaces that govern the ESIPT process.

-

Objective: To theoretically model the ground and excited state geometries, electronic transitions, and the energy profile of the proton transfer reaction.

-

Methodologies:

-

Density Functional Theory (DFT): Used to optimize the geometries of the ground state enol and keto tautomers.[5]

-

Time-Dependent Density Functional Theory (TD-DFT): Employed to calculate the vertical excitation energies (corresponding to UV absorption) and the potential energy surfaces of the excited states.[5] These calculations can predict the UV-Vis absorption spectrum and elucidate the energetic favorability of the ESIPT pathway.

-

-

Key Insights from Computational Studies:

-

Confirmation of the intramolecular hydrogen bond in the ground state.

-

Prediction of the changes in bond lengths and angles upon excitation.

-

Calculation of the energy barrier for the proton transfer in the excited state (which is typically very low or non-existent for efficient ESIPT).

-

Elucidation of the electronic transitions responsible for the observed absorption bands.

-

Logical Workflow for Computational Modeling of ESIPT

Caption: A logical workflow for the computational modeling of the ESIPT process.

Conclusion

The UV absorption mechanism of this compound is a prime example of sophisticated molecular engineering. The Excited-State Intramolecular Proton Transfer (ESIPT) pathway provides an exceptionally efficient and robust mechanism for the dissipation of harmful UV radiation, bestowing the molecule with remarkable photostability. The convergence of advanced experimental techniques, such as transient absorption spectroscopy, and high-level computational modeling continues to deepen our understanding of this fundamental photochemical process. This knowledge is instrumental in the ongoing development of novel and more effective UV absorbers for a wide array of technological applications.

References

-

Tasheh, N., Fouegue, A. and Ghogomu, J. (2021) Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Computational Chemistry, 9, 161-196. [Link]

-

ResearchGate. (2021). Molecular Modeling for the Investigation of UV Absorbers for Sunscreens: Triazine and Benzotriazole Derivatives. [Link]

-

Science.gov. (n.d.). benzotriazole uv stabilizers: Topics by Science.gov. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications. [Link]

-

PubMed. (2025). Insights into the dissipation and absorption behavior of Benzotriazole ultraviolet stabilizers in soil-plant systems: Experiments, molecular simulations, and machine learning. Journal of Hazardous Materials, 501, 140907. [Link]

-

ACS Publications. (2025). Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. Environment & Health. [Link]

-

Bohrium. (2021). investigation-of-the-antioxidant-and-uv-absorption-properties-of-2-2-hydroxy-5-methylphenyl-benzotriazole-and-its-ortho-substituted-derivatives-via-dft-td-dft. [Link]

-

MDPI. (n.d.). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. [Link]

-

National Institutes of Health. (n.d.). Modeling Excited-State Proton Transfer Using the Lindblad Equation: Quantification of Time-Resolved Spectroscopy with Mechanistic Insights. [Link]

-

RSC Publishing. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. [Link]

-

Chemical Papers. (n.d.). 2-(2-Hydroxyphenyl)benzotriazoles. II. Electrophilic substitution reactions on the molecule of 2-(2-hydroxy-5-methylphenyl)benzotriazole and ultraviolet spectra of the products. [Link]

-

Wikipedia. (n.d.). 2-(2-Hydroxyphenyl)-2H-benzotriazoles. [Link]

-

National Institutes of Health. (n.d.). Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview. [Link]

-

ResearchGate. (2022). Photostabilization mechanism for selected phenolic benzotriazoles. [Link]

-

BMO München. (n.d.). Research > Excited State Intramolecular Proton Transfer. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(hydroxyphenyl)benzotriazole. [Link]

-

OPUS - University of Lethbridge. (n.d.). Characterization of the effects of 2-(2H-Benzotriazol-2-yl)-4-methylphenol (UV-P) to the model fish species, Japanese medaka (Oryzias latipes). [Link]

-

ResearchGate. (2015). How do I find out experimental or theoretical proof for Excited state intramolecular proton transfer ESIPT ?. [Link]

-

ACS Publications. (n.d.). Ultraviolet stabilizers of the 2-(hydroxyphenyl)benzotriazole class: influence of substituents on structure and spectra. [Link]

-

Semantic Scholar. (1992). Ultraviolet stabilizers of the 2-(hydroxyphenyl)benzotriazole class: influence of substituents on structure and spectra. [Link]

-

Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. [Link]

-

GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. [Link]

-

ResearchGate. (n.d.). UV absorption spectrum of benzotrazole UV absorber Benzotriazol UV... [Link]

-

PubChem. (n.d.). 1-Hydroxyphenyl benzotriazole. [Link]

-

JEOL. (n.d.). Rapid analysis of benzotriazole UV absorber and phosphorus antioxidants by Direct Insertion Probe(DIP)-MS/MS. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02028A [pubs.rsc.org]

- 5. Investigation of the Antioxidant and UV Absorption Properties of 2-(2’-hydroxy-5’-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]

An In-depth Technical Guide to the Photochemical Properties of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

This technical guide provides a comprehensive overview of the core photochemical properties of the benzotriazole-derived ultraviolet (UV) absorber, 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental principles with practical insights into the compound's function as a photostabilizer. We will explore its mechanism of action, spectroscopic characteristics, and the experimental methodologies used for its evaluation.

Introduction: The Role of Phenolic Benzotriazoles in UV Protection

Ultraviolet radiation is a significant environmental factor that can induce the photodegradation of a wide array of organic materials, including polymers, coatings, and pharmaceutical formulations. To counteract these detrimental effects, UV absorbers are incorporated to preferentially absorb harmful UV rays and dissipate the energy in a non-destructive manner. Among the most effective and widely utilized classes of UV absorbers are the 2-(2-hydroxyphenyl)-2H-benzotriazoles.

The subject of this guide, this compound (CAS No. 2170-39-0), is a member of this prominent family. Its molecular architecture is specifically engineered for high performance and versatility. The key structural features include:

-

A hydroxyphenyl benzotriazole core, which is responsible for the primary photoprotective mechanism.

-

A propenyl (allyl) group , which offers a reactive site for copolymerization. This allows for the permanent integration of the UV absorber into a polymer matrix, preventing leaching and ensuring long-term stability.

This guide will delve into the photophysical processes that endow this molecule with its remarkable stability and UV-absorbing capabilities.

Figure 1: Chemical Structure of the Topic Compound.

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of 2-(2-hydroxyphenyl)-2H-benzotriazoles is attributed to an ultrafast and efficient energy dissipation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] This process occurs in a four-stage cycle:

-

UV Absorption (Excitation): In its ground state, the molecule exists in an enol tautomeric form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring. Upon absorption of a UV photon, the molecule is promoted to an excited electronic state (S1).

-

Ultrafast Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the benzotriazole nitrogen are significantly increased. This facilitates an almost instantaneous transfer of the proton to the nitrogen atom, forming an excited-state keto tautomer. This process is incredibly fast, occurring on the femtosecond to picosecond timescale.

-

Non-Radiative Decay: The excited keto tautomer is energetically unstable and rapidly returns to its ground state through non-radiative decay pathways, such as internal conversion and vibrational relaxation. This step effectively converts the absorbed UV energy into thermal energy, which is safely dissipated into the surrounding matrix.

-

Reverse Proton Transfer: Once in the ground state, the keto tautomer is unstable relative to the enol form. A rapid reverse proton transfer occurs, regenerating the original enol structure and completing the cycle.

This entire cycle can be repeated thousands of times without significant degradation of the molecule, making it a highly efficient and durable photostabilizer.[1] The process is so efficient that competing photochemical pathways, such as fluorescence and photodegradation, are largely suppressed.

Figure 2: The ESIPT Photoprotective Cycle.

Spectroscopic and Photochemical Properties

While extensive photochemical data for this compound is not widely available in peer-reviewed literature, its properties can be reliably inferred from its chemical class. A product data sheet for a compound with this CAS number provides specific absorbance characteristics.

UV-Visible Absorption

Phenolic benzotriazoles exhibit strong absorption in the UV-A (315–400 nm) and UV-B (280–315 nm) regions of the electromagnetic spectrum, which are most responsible for the photodegradation of organic materials.[1] The absorption spectrum is typically characterized by two main bands. For the title compound, specific molar extinction coefficient (ε) values have been reported in acetonitrile:

| Compound Name | CAS No. | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| This compound | 2170-39-0 | 303 | 1.60 x 10⁴ | Acetonitrile |

| 340 | 1.71 x 10⁴ | |||

| 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-methyl-2-propenyl)phenol | 98809-58-6 | 304 | 1.66 x 10⁴ | Acetonitrile |

| 340 | 1.21 x 10⁴ |

Data for the title compound and its close analog are sourced from a commercial product data sheet.

The strong absorption in the 300-400 nm range makes this compound an excellent candidate for protecting materials from damaging long-wave UV radiation.

Fluorescence Emission

A direct consequence of the efficient ESIPT mechanism is extremely low fluorescence quantum yields. Because the excited state is so rapidly deactivated through proton transfer and non-radiative decay, radiative deactivation (fluorescence) from the initial excited enol form is not a significant pathway. This is a hallmark of an effective photostabilizer, as the goal is to dissipate energy as heat rather than re-emitting it as light, which could potentially sensitize other deleterious photochemical reactions.

Photostability

The intrinsic photostability of the molecule is exceptionally high. The rapid, reversible, and non-destructive ESIPT cycle allows the molecule to absorb and dissipate numerous UV photons without undergoing chemical alteration. However, like all organic molecules, it is not entirely immune to degradation under prolonged or high-intensity irradiation, especially in the presence of reactive species. Studies on other benzotriazoles have shown that substituting the benzotriazole ring with electron-withdrawing groups can further enhance photostability.[3]

Experimental Protocols for Characterization

To validate the photochemical properties of a UV absorber like this compound, a series of standardized spectroscopic and stability tests are required.

Figure 3: Experimental Workflow for Photochemical Characterization.

Protocol: UV-Visible Spectrophotometry

Objective: To determine the absorption spectrum, absorption maxima (λmax), and molar extinction coefficient (ε).

-

Preparation of Stock Solution: Accurately weigh a precise amount of the compound (e.g., 5 mg) and dissolve it in a known volume (e.g., 50 mL) of a UV-grade solvent (e.g., acetonitrile) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectral Acquisition: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum of each dilution from 250 nm to 500 nm in a 1 cm path length quartz cuvette. Use the pure solvent as a reference blank.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). According to the Beer-Lambert law (A = εcl), plot absorbance (A) at λmax versus concentration (c). The slope of the resulting linear fit will be the molar extinction coefficient (ε).

Protocol: Steady-State Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf).

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner-filter effects.

-

Quantum Yield Standard: Prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54) with a similar absorbance at the same excitation wavelength.

-

Emission Spectra Acquisition: Record the fluorescence emission spectrum of both the sample and the standard, exciting at a wavelength where both absorb (e.g., 340 nm).

-

Data Analysis: Integrate the area under the emission curves for both the sample and the standard. Calculate the quantum yield of the sample using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. For benzotriazoles, this value is expected to be very low.

Protocol: Photostability Assay

Objective: To assess the rate of photodegradation under controlled UV irradiation.

-

Sample Preparation: Prepare a solution of the compound with an initial absorbance of ~1.0 at its primary λmax in a quartz cuvette.

-

Baseline Measurement: Record the initial UV-Vis absorption spectrum (T=0).

-

Controlled Irradiation: Place the cuvette in a temperature-controlled chamber of a solar simulator or a photoreactor equipped with a lamp of a specific wavelength range (e.g., centered at 340 nm).

-

Time-course Monitoring: At defined time intervals (e.g., every 30 minutes), remove the sample and record its UV-Vis spectrum.

-

Data Analysis: Plot the decrease in absorbance at λmax as a function of irradiation time. The rate of decay provides a quantitative measure of the compound's photostability. For a more rigorous analysis, the photodegradation quantum yield can be determined using chemical actinometry.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several fields:

-

Polymer Science: The propenyl group allows it to be chemically bonded into polymer backbones (e.g., acrylics, polyesters), creating materials with built-in, permanent UV protection for applications such as automotive coatings, ophthalmic devices, and outdoor textiles.

-

Drug Development: In the formulation of photosensitive drugs, incorporating a UV absorber can prevent the degradation of the active pharmaceutical ingredient (API), thereby extending the shelf-life and efficacy of the product.

-

Cosmetics: While not the primary use for this specific molecule, the benzotriazole class is foundational in developing sunscreens and photostabilizers for cosmetic formulations.

Conclusion

This compound is a high-performance UV absorber that leverages the robust and efficient mechanism of Excited-State Intramolecular Proton Transfer to protect materials from photodegradation. Its strong absorption in the UV-A and UV-B regions, coupled with exceptional photostability, makes it an ideal candidate for applications requiring long-term durability under sunlight exposure. The presence of a polymerizable propenyl group further enhances its utility by enabling its permanent integration into material matrices. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of its photochemical properties, ensuring its effective implementation in advanced material and pharmaceutical development.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

This document serves as a comprehensive technical guide on the spectroscopic characterization of the UV absorber 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS: 2170-39-0).[1][2][3] As a compound of significant interest in materials science and polymer chemistry for its UV-stabilizing properties, a thorough understanding of its spectral signature is paramount for quality control, reaction monitoring, and mechanistic studies.[2][4] This guide provides a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, grounded in first principles and data from analogous structures. Each section includes a discussion of the underlying principles, predicted spectral data, a detailed interpretation, and a field-proven experimental protocol.

Molecular Structure and Spectroscopic Overview

This compound, hereafter referred to as BZT-MPP, is a member of the hydroxyphenyl benzotriazole class of UV absorbers.[5] Its efficacy stems from the ability to undergo rapid, reversible intramolecular proton transfer upon absorbing UV radiation, dissipating the energy as harmless heat. This process is intimately linked to its electronic and vibrational structure, which is probed by the techniques discussed herein.

The molecular structure, comprising a benzotriazole ring, a substituted phenol, and an allyl (2-propenyl) group, dictates a unique spectroscopic fingerprint.

Caption: Standard workflow for NMR analysis of BZT-MPP.

This protocol follows standard guidelines for the structural elucidation of organic compounds. [4][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the molecule's functional groups, providing a rapid and effective method for structural verification.

Predicted IR Absorption Bands (KBr Pellet)

The predicted vibrational frequencies are based on characteristic values for phenols, aromatic compounds, and alkenes. [7][8][9]

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

|---|---|---|---|

| 3200-3500 | Strong, Broad | O-H stretch | Phenolic hydroxyl group, broadened due to hydrogen bonding. [8][10] |

| 3080-3010 | Medium | =C-H stretch | Aromatic and vinyl C-H bonds. |

| 2960-2850 | Medium | C-H stretch | Aliphatic C-H bonds in methyl and allyl groups. [9] |

| ~1640 | Medium-Weak | C=C stretch | Alkene double bond of the allyl group. |

| 1590, 1490 | Strong | C=C stretch | Aromatic ring stretching vibrations (phenol and benzotriazole). [11][7] |

| ~1250 | Strong | C-O stretch | Phenolic carbon-oxygen bond. [8] |

| ~990, 910 | Strong | =C-H bend | Out-of-plane bending (wag) of the terminal vinyl group. |

Expert Interpretation

The FTIR spectrum is dominated by a very broad and strong O-H stretching band, which is indicative of the intramolecular hydrogen bonding crucial to its function. The presence of both aromatic/vinyl (=C-H) and aliphatic (C-H) stretching absorptions confirms the hybrid nature of the molecule. The aromatic "fingerprint" region with strong bands around 1590 and 1490 cm⁻¹ is characteristic of the two aromatic systems. Finally, the strong C-O stretch and the distinct out-of-plane bending vibrations for the allyl group's terminal alkene provide unambiguous evidence for all key functional groups.

Experimental Protocol: FTIR Spectroscopy (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR)-FTIR analysis.

This ATR-FTIR method is a modern, rapid alternative to the traditional KBr pellet technique, requiring minimal sample preparation. [12][13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is fundamental to characterizing BZT-MPP, as it directly measures the electronic transitions responsible for its UV-absorbing properties.

Predicted UV-Vis Absorption Data (in Ethanol)

Benzotriazole-based UV absorbers typically exhibit strong absorption in the UVA and UVB regions of the electromagnetic spectrum. [14]The spectrum arises from π → π* transitions within the conjugated aromatic system.

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Region |

| ~300-310 | High | π → π | UVB |

| ~340-350 | High | π → π | UVA |

Expert Interpretation

The UV-Vis spectrum of BZT-MPP is expected to show two distinct, strong absorption bands. These bands, located in the UVB (~305 nm) and UVA (~345 nm) regions, are characteristic of the hydroxyphenyl benzotriazole chromophore. [14]The position and intensity of these bands confirm the compound's ability to absorb damaging UV radiation across a broad range, which is the primary requirement for its function as a photostabilizer in materials. The exact λₘₐₓ can be slightly influenced by the solvent due to solvatochromic effects. [15]

Experimental Protocol: UV-Vis Spectroscopy

Caption: Standard workflow for UV-Vis spectroscopic analysis.

This protocol ensures accurate and reproducible measurements by properly blanking the instrument and working within the optimal absorbance range for quantitative analysis. [3][15][16]

Conclusion

The synergistic application of NMR, IR, and UV-Vis spectroscopy provides a complete and unambiguous characterization of this compound. While NMR elucidates the precise atomic connectivity and carbon-hydrogen framework, IR spectroscopy offers rapid confirmation of all key functional groups. UV-Vis spectroscopy directly probes the electronic properties that are fundamental to the molecule's primary application as a UV absorber. The predictive data and protocols outlined in this guide provide researchers, scientists, and drug development professionals with a robust framework for the analysis and quality control of this important material stabilizer.

References

- Verma, B. B., et al. (n.d.). NMR and IR Studies of Some Metal Complexes of 6-Substituted-1-Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry.

-

NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. Retrieved January 20, 2026, from [Link]

- Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678.

-

This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

- Chen, H.-Y., et al. (2010). (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2825.

- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Analytical & Pharmaceutical Research.

-

4 Guidelines For FTIR PAT. (n.d.). Mettler Toledo. Retrieved January 20, 2026, from [Link]

- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University College of Engineering.

- ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. (n.d.).

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (n.d.). Academia.edu. Retrieved January 20, 2026, from [Link]

- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). European Journal of Engineering and Technology Research, 3(3), 8-11.

- Spectroscopy of Alcohols and Phenols. (n.d.). In Organic Chemistry: A Tenth Edition.

-

2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge.

-

Fourier Transform Infrared Spectroscopy (FTIR) Services. (n.d.). EAG Laboratories. Retrieved January 20, 2026, from [Link]

- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). European Journal of Engineering and Technology Research.

- Fourier Transform Infrared Spectroscopy. (n.d.). University of Missouri–St. Louis.

- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2012).

- Hashim, G., Bashir, H., & Abdalfarg, N. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide. Scientific Journal for Faculty of Science-Sirte University, 3(1).

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.

-

1H-NMR Organic Structure Guide. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

- View of Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide. (n.d.). Journal.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019).

-

Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

NMR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Kwame Nkrumah University of Science and Technology.

- NMR vs IR Spectroscopy: Determine Functional Groups. (2024).

- IR and NMR spectroscopy. (n.d.). Slideshare.

- Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. (2017). Toxicology and Applied Pharmacology, 319, 45-56.

- 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (UV-329). (n.d.). German Environment Agency.

- Phenolic benzotriazoles - Draft Evaluation Statement. (2024). Australian Government Department of Health and Aged Care.

- Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. (2018).

Sources

- 1. 1H-Benzotriazole(95-14-7) 1H NMR spectrum [chemicalbook.com]

- 2. (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | 70321-86-7 [chemicalbook.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. (PDF) Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties [academia.edu]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. eag.com [eag.com]

- 13. mse.washington.edu [mse.washington.edu]

- 14. Investigation of the Antioxidant and UV Absorption Properties of 2-(2’-hydroxy-5’-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]

- 15. ctech.repligen.com [ctech.repligen.com]

- 16. engineering.purdue.edu [engineering.purdue.edu]

A Comprehensive Technical Guide to the Safe Handling of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Section 1: Introduction and Compound Profile

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, hereafter referred to by its common synonym, UV Absorber 120, is a member of the benzotriazole class of ultraviolet (UV) light absorbers. Its primary function in industrial and research applications is to protect organic materials, such as polymers and resins, from degradation caused by exposure to UV radiation. By absorbing harmful UV rays and dissipating the energy as harmless thermal energy, it preserves the integrity, color, and longevity of the host material.

This guide provides an in-depth analysis of the material safety profile of UV Absorber 120 (CAS: 2170-39-0), offering detailed protocols for its safe handling, storage, and disposal, tailored for professionals in research and development environments. The causality behind each safety recommendation is explained to foster a deeper understanding of risk mitigation.

Table 1: Compound Identification and Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 2-(3-Allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole, 2-Allyl-6-(2H-benzotriazol-2-yl)-p-cresol | [1] |

| CAS Number | 2170-39-0 | [2] |

| Molecular Formula | C₁₆H₁₅N₃O | [1] |

| Molecular Weight | 265.31 g/mol | |

| Appearance | Solid | |

| Melting Point | Literature reports vary, with ranges including 98-101 °C and 125.5-129.5 °C, likely purity-dependent. | |

| Density | ~1.3 g/mL at 25 °C | |

| Solubility | Insoluble in water. | |

| Flash Point | Not applicable. |

Section 2: Hazard Identification and Risk Assessment

While specific GHS/CLP classification for this exact compound is not consistently reported across all databases, a comprehensive risk assessment must consider data from structurally related benzotriazole derivatives and German water hazard classifications. A safety data sheet for a similar compound indicates that it may cause long-lasting harmful effects to aquatic life (H413, Chronic Aquatic Hazard Category 4). Furthermore, the compound is assigned a Water Hazard Class 3 (WGK 3) in Germany, indicating it is severely hazardous to water.

The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is less common but possible through poor hygiene practices.

Table 2: Hazard Summary and Risk Profile

| Hazard Category | Description | Rationale & Implication |

| Environmental | Severely hazardous to water (WGK 3). Potential for long-term adverse effects in the aquatic environment. | Primary Risk: This is the most clearly defined hazard. Extreme care must be taken to prevent release into drains or waterways. All waste must be treated as environmentally hazardous. |

| Physical | Combustible Solid (Storage Class 11). Can burn if exposed to a significant ignition source, though it is not flammable under standard conditions. | Risk Mitigation: Store away from open flames, sparks, and strong oxidizing agents. Firefighting measures should be suitable for surrounding materials. |

| Health (Acute) | May cause irritation upon contact with eyes, skin, or the respiratory tract. General precautionary measures for handling chemicals should be adhered to.[3] | Risk Mitigation: Exposure is best controlled through engineering controls (ventilation) and appropriate Personal Protective Equipment (PPE) to prevent contact. |

| Health (Chronic) | Data for this specific compound is limited. No ingredient is listed as a carcinogen by IARC or NTP at levels ≥ 0.1%. Prolonged exposure should still be minimized. | Risk Mitigation: Consistent use of PPE and engineering controls is crucial to minimize cumulative exposure over a researcher's career, following the ALARA (As Low As Reasonably Achievable) principle. |

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE. The causality for each control is rooted in the compound's physical form (solid, potential for dust) and hazard profile.

Engineering Controls

The primary engineering control for handling UV Absorber 120 in its solid form is a certified chemical fume hood or a ventilated enclosure .

-

Causality: As a fine solid, this compound can easily become airborne during weighing and transfer. A fume hood provides local exhaust ventilation, capturing dust at the source and preventing it from entering the researcher's breathing zone.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be deliberate and based on the specific task.

Table 3: Task-Based PPE Recommendations

| Task | Respiratory Protection | Hand Protection | Eye Protection | Skin & Body Protection |

| Weighing/Transferring Solid | N95 Respirator | Nitrile or Neoprene Gloves | Chemical Safety Goggles | Full-Sleeve Lab Coat |

| Preparing Solutions | Not required in fume hood | Nitrile or Neoprene Gloves (check solvent compatibility) | Chemical Safety Goggles | Full-Sleeve Lab Coat |

| General Handling (Closed System) | Not required | Nitrile Gloves | Safety Glasses with Side Shields | Full-Sleeve Lab Coat |

-

Rationale for N95 Respirator: When handling the powder outside of a fume hood or during tasks that could generate significant dust, an N95 respirator is recommended to prevent inhalation of fine particulates.

-

Rationale for Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves offer good protection against incidental contact with the solid. When preparing solutions, it is critical to consult a glove compatibility chart for the specific solvent being used, as solvents can compromise glove integrity.

-

Rationale for Goggles vs. Glasses: Chemical safety goggles provide a full seal around the eyes and are essential during weighing or any task with a risk of splashing. Safety glasses with side shields are adequate for less hazardous operations.

Section 4: Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is the cornerstone of laboratory safety. These protocols are designed to be self-validating by minimizing risk at each step.

Step-by-Step Handling Protocol

-

Preparation: Designate a specific work area, preferably within a fume hood. Ensure the area is clean and uncluttered. Verify that an eyewash station and safety shower are accessible.

-

Don PPE: Put on all required PPE as outlined in Table 3 before handling the primary container.

-

Transfer: When weighing, use anti-static weigh paper or a weigh boat. Open the container slowly. Handle the material gently to minimize dust formation. Use a spatula for transfers; do not pour the powder.

-

Solution Preparation: If preparing a solution, add the solid UV Absorber 120 slowly to the solvent while stirring. Never add solvent to the bulk solid.

-

Post-Handling: Tightly seal the container immediately after use.

-

Decontamination: Clean the spatula and work surface thoroughly. Dispose of contaminated weigh paper and gloves as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.

Storage Protocol

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.[4]

-

Container: Keep the container tightly closed to prevent contamination and moisture absorption.[4]

-

Compatibility: Store away from strong oxidizing agents, as these are generally incompatible with organic compounds.

-

Classification: Remember this is a Storage Class 11 Combustible Solid; do not store near ignition sources.

Disposal Protocol

-

Environmental Hazard: Under no circumstances should this material or its containers be disposed of down the drain or in regular trash.

-

Procedure: All waste material (including contaminated PPE, weigh boats, and absorbent materials) must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

-

Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

Table 4: First Aid Response Protocol

| Exposure Route | Action | Source(s) |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention. | |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. If irritation develops or persists, seek medical attention. | |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4] |

| Ingestion | Do NOT induce vomiting. Have the person rinse their mouth with water and then drink one or two glasses of water. If the person feels unwell, seek immediate medical attention. |

Spill Response Workflow

A chemical spill requires a calm and methodical response. The following workflow diagram illustrates the decision-making process.

Sources

A Technical Guide to the Solubility of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Abstract: This technical guide provides a comprehensive analysis of the solubility of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS RN: 2170-39-0), a prominent benzotriazole-type ultraviolet (UV) absorber commonly known as UV-9. The solubility of this compound is a critical parameter that dictates its efficacy and application in various fields, including polymer science, coatings, and the development of ophthalmic devices. This document synthesizes available data, infers a solubility profile based on physicochemical properties and structural analogues, and presents a rigorous, self-validating experimental protocol for researchers to determine precise solubility values. The guide is intended for scientists, researchers, and formulation experts in drug development and materials science who require a deep understanding of this molecule's behavior in common laboratory solvents.

Introduction to this compound (UV-9)

Chemical Identity and Core Function

This compound, hereafter referred to as UV-9, is a specialized chemical agent belonging to the hydroxyphenyl benzotriazole class of UV absorbers (UVAs).[1] Its primary function is to protect organic materials from photodegradation by absorbing harmful UV radiation and dissipating it as harmless thermal energy. Benzotriazole-based UV stabilizers are integral to extending the lifespan and maintaining the integrity of polymers, coatings, and other materials exposed to sunlight.[2][3]

Key Identifiers:

-

Chemical Name: this compound[4]

-

Synonyms: UV-9, 2-Allyl-6-(2H-benzotriazol-2-yl)-4-methylphenol, 2-(3-Allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole[5]

-

Molecular Weight: 265.31 g/mol [4]

The Imperative of Solubility in Application Science

The practical utility of UV-9 is fundamentally linked to its solubility. For it to be effective, it must be homogeneously dispersed within the host material. In applications such as ophthalmic devices or specialized coatings, UV-9 can be copolymerized with monomers like acrylates and methacrylates.[5] This requires at least partial solubility in the monomer mixture. For solvent-based coatings or polymer processing, selecting a solvent that can effectively dissolve UV-9 without negatively impacting the final product is a critical formulation challenge. Therefore, a detailed understanding of its solubility profile is not merely academic but a prerequisite for successful product development.

Physicochemical Profile and Theoretical Solubility Analysis

The solubility of a compound can be predicted by examining its molecular structure and physicochemical properties. The principle of "like dissolves like" is the foundational concept: non-polar solutes dissolve in non-polar solvents, and polar solutes dissolve in polar solvents.

Table 1: Key Physicochemical Properties of UV-9

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to light yellow/tan powder or crystals | [5] |

| Melting Point | 98-102 °C | [5][6] |

| Density | ~1.3 g/mL at 25 °C |

| Water Solubility | Insoluble |[5] |

Structural Causality of Solubility Behavior

UV-9's molecular structure is dominated by large, non-polar aromatic systems: a benzotriazole ring and a substituted phenol ring. The presence of a methyl group (-CH₃) and an allyl group (-CH₂CH=CH₂) further enhances its lipophilic (oil-loving) and hydrophobic (water-fearing) character. The molecule contains only one polar functional group, a hydroxyl (-OH) group, which is sterically hindered and capable of forming an intramolecular hydrogen bond with the triazole ring system. This internal bonding significantly reduces the hydroxyl group's ability to form hydrogen bonds with polar solvents, drastically lowering its solubility in protic solvents like water and, to a lesser extent, alcohols.

Consequently, UV-9 is expected to exhibit poor solubility in highly polar solvents (especially water) and significantly better solubility in solvents with low polarity, such as aromatic hydrocarbons and chlorinated solvents.

Solubility Profile in Common Laboratory Solvents

While precise quantitative solubility data for UV-9 is not widely published, a reliable profile can be constructed from qualitative statements from technical data sheets and by analyzing quantitative data for structurally similar benzotriazole UVAs.

Table 2: Solubility Data and Inferred Profile of UV-9

| Solvent Class | Solvent | Reported/Inferred Solubility | Rationale / Supporting Data |

|---|---|---|---|

| Polar Protic | Water | Insoluble | Explicitly stated in technical documents.[5] Benzotriazole UVAs are known to be hydrophobic. |

| Methanol | Low to Very Low | Inferred from data on UV-234 (0.3% w/w), a similar UVA.[1] A solution in methanol (100µg/mL) exists, indicating some solubility for analytical standards.[4] | |

| Ethanol | Low | Inferred from data on UV-234 (0.3% w/w).[1] The slightly larger alkyl chain may marginally improve solubility over methanol. | |

| Polar Aprotic | Acetonitrile | Soluble | Used as a solvent for UV absorption measurements, indicating good solubility.[5] |

| Acetone | Moderately Soluble | Inferred from data on UV-234 (2% w/w).[1] | |

| N,N-Dimethylformamide (DMF) | Expected to be Soluble | Benzotriazole analogues show good solubility in DMF.[2] | |

| Non-Polar Aromatic | Toluene | Soluble | Explicitly stated as a good solvent. A related compound shows 20 wt. % solubility. |

| Non-Polar Aliphatic | n-Hexane / Cyclohexane | Low to Very Low | Inferred from data on UV-234 (0.6% w/w in n-Hexane, 5% in Cyclohexane), suggesting that while non-polar, the aromatic nature of UV-9 limits its interaction with purely aliphatic solvents.[1] |

| Chlorinated | Chloroform / Dichloromethane (DCM) | Highly Soluble | Inferred from data on related compounds (35 wt. % in Chloroform, 34 wt. % in Methylene Chloride).[1] This class of solvent is often effective for large, moderately polar molecules. |

| Esters | Ethyl Acetate | Moderately Soluble | Inferred from data on UV-234 (4% w/w).[1] |

| Monomers | 2-Hydroxyethyl Methacrylate (HEMA) | Limited Solubility | Explicitly stated in a technical data sheet, which is a critical consideration for ophthalmic applications.[5] |

Experimental Protocol for Isothermal Solubility Determination

For research and development, determining the precise solubility at a specific temperature is often necessary. The following protocol describes a robust, self-validating method based on the isothermal equilibrium technique.

Principle and Justification

This method determines the saturation solubility by creating a slurry of the solute (UV-9) in the solvent of interest and allowing it to reach thermodynamic equilibrium at a constant temperature. The key to this protocol's trustworthiness is ensuring that true equilibrium is reached and that the solid and liquid phases are cleanly separated before analysis. The quantification step, using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, provides high accuracy and sensitivity.

Materials and Equipment

-

Solute: this compound (UV-9), purity >98%

-

Solvents: HPLC-grade or equivalent purity solvents of interest.

-

Equipment:

-

Analytical balance (±0.1 mg precision)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature incubator/shaker or water bath

-

Benchtop centrifuge with temperature control

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Step-by-Step Methodology

-

Preparation of Slurry: Accurately weigh an excess amount of UV-9 (e.g., 50-100 mg) into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.

-

Equilibration (Critical Step):

-

Securely cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period. Causality: Continuous agitation is crucial to maximize the surface area for dissolution and accelerate the approach to equilibrium. A 24-48 hour period is typically sufficient, but this must be validated.

-

-

Equilibrium Validation (Trustworthiness Pillar): To ensure equilibrium has been reached, prepare a time-course study. Sample vials at different time points (e.g., 12, 24, 36, and 48 hours). Equilibrium is confirmed when the measured concentration no longer increases between time points.

-

Phase Separation:

-

Allow the vials to stand undisturbed at the equilibrium temperature for 1-2 hours to let the excess solid settle.

-

Transfer the vials to a centrifuge pre-set to the same temperature. Centrifuge at high speed (e.g., 5000 rpm) for 15 minutes. Causality: This step pellets the fine, suspended solid particles that would otherwise lead to an overestimation of solubility. Temperature control during this step is vital to prevent precipitation or further dissolution.

-

-

Sample Collection: Immediately after centrifugation, carefully draw an aliquot from the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. Causality: Filtration removes any remaining microscopic particles.

-

Dilution and Quantification:

-

Accurately dilute the filtrate with a suitable mobile phase (for HPLC) or the pure solvent (for UV-Vis) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the solubility of UV-9 in that solvent at the specified temperature, typically expressed in mg/mL or g/100mL.

-

Experimental Workflow Visualization

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

This compound (UV-9) is a hydrophobic molecule characterized by its insolubility in water and good solubility in non-polar aromatic and chlorinated organic solvents. Its solubility is limited in polar protic solvents and monomers like HEMA. This guide provides a robust theoretical and practical framework for researchers working with this important UV stabilizer. While the provided solubility table serves as an excellent starting point for solvent screening, the detailed experimental protocol empowers scientists to generate precise, reliable, and application-specific solubility data, ensuring the successful formulation and performance of their end products.

References

-

PubChem. (n.d.). this compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Lynn Laboratories, Inc. (n.d.). this compound Ophthalmic Grade. Retrieved January 21, 2026, from [Link]

-

PharmaCompass. (n.d.). 2-2H-Benzotriazol-2-Yl-4-Methyl-6-2-Propenyl-Phenol. Retrieved January 21, 2026, from [Link]

-

Tecmos. (n.d.). UV Absorber UV-1130. Retrieved January 21, 2026, from [Link]

-

Hunan Chem. (n.d.). UV-234 - Low Volatile Benzotriazole UV Absorber. Retrieved January 21, 2026, from [Link]

-

Khan, M. A., et al. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. Research Square. Retrieved January 21, 2026, from [Link]

-

MDPI. (2025). Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide on the Thermal Stability and Degradation of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Foreword: Navigating the Thermal Landscape of Benzotriazole UV Absorbers

In the realm of polymer science and material preservation, the role of UV stabilizers is paramount. Among these, the hydroxyphenyl benzotriazole class stands out for its exceptional ability to mitigate the deleterious effects of ultraviolet radiation. This guide focuses on a specific member of this class, 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS No. 2170-39-0), a compound valued for its application in plastics, coatings, and other organic matrices.[1] The efficacy of such additives is not solely dependent on their UV-absorbing capabilities but is intrinsically linked to their thermal stability, especially in applications involving high-temperature processing.